Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)-related compounds involves cyclometalation reactions, where iridium centers are coordinated with ligands such as phenylisoquinoline. These processes typically yield complexes with distinct photophysical and electrochemical properties, which are studied through various spectroscopic methods and density functional theory (DFT) calculations (Gao‐Nan Li et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of these iridium complexes, revealing the coordination geometry around the iridium center and the spatial arrangement of the ligands. This analysis helps in understanding the relationship between the molecular structure and the photophysical properties of the complexes (Yu‐Ting Huang et al., 2005).

Chemical Reactions and Properties

These iridium complexes participate in various chemical reactions, including oxidative addition and reductive elimination, which are fundamental to their role in catalysis. The electrochemical properties, such as redox potentials, are characterized using cyclic voltammetry, providing insights into the electron-transfer processes involved (Pui-Kei Lee et al., 2011).

Physical Properties Analysis

The physical properties, including thermal stability, melting point, and solubility, are crucial for the application of these complexes in devices. These properties are often influenced by the nature of the ligands and the overall molecular structure of the complex.

Chemical Properties Analysis

The chemical properties, such as luminescence, are among the most significant characteristics of bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) complexes. Their photophysical properties, including absorption and emission spectra, quantum yields, and phosphorescence lifetimes, are thoroughly investigated. These properties are pivotal for their applications in OLEDs, where they act as phosphorescent emitters to achieve high-efficiency light emission (Jaeyoung Hwang et al., 2015).

Scientific Research Applications

Organic Optoelectronics

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) compounds are pivotal in the development of organic light-emitting diodes (OLEDs). Their applications are driven by their ability to emit light efficiently, making them suitable for use in display and lighting technologies. For example, the BODIPY platform has been recognized for its potential in creating OLEDs with emission ranges from green to near-infrared (NIR), indicating the versatility of these compounds in optoelectronic applications (Squeo & Pasini, 2020).

Environmental Pollution Mitigation

In the context of environmental science, bis(phenylisoquinoline) derivatives are part of studies focusing on the removal and degradation of pollutants. The presence of bisphenol A (BPA) and its analogs in the environment has raised concerns due to their endocrine-disrupting properties. Research into the fate of such compounds in wastewater treatment processes reveals the potential for enzymatic degradation pathways, where specific enzymes, in conjunction with redox mediators, can effectively degrade recalcitrant compounds like BPA (Mohapatra et al., 2010).

Catalysis and Chemical Synthesis

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) and similar complexes play a critical role in catalysis, particularly in reactions requiring metal-to-ligand charge transfer. These compounds are part of innovative approaches in synthetic chemistry, providing pathways for the synthesis of complex molecules and materials with high precision and efficiency (Scaltrito et al., 2000).

Mechanism of Action

Target of Action

Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is a complex compound that primarily targets the photoluminescence properties of materials . It is used as a dopant in organic electronics, particularly in the field of Organic Light Emitting Diodes (OLEDs) .

Mode of Action

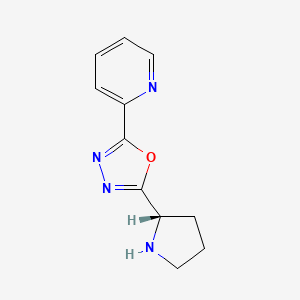

The compound has one 2,2,6,6-tetramethylheptane-3,5-dionate with two bulky tert-butyl groups and two phenylisoquinoline ligands coordinated to the iridium core . This structure allows the compound to interact with its targets, influencing their photoluminescent properties. The compound is known to emit deep red light when excited .

Biochemical Pathways

The compound’s interaction with its targets can affect the optical properties of the material it is incorporated into. In OLEDs, for example, the compound can influence the color and intensity of the light emitted .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its stability and behavior in different environments. .

Result of Action

The result of the compound’s action is the emission of deep red light when incorporated into OLEDs . This makes it valuable in the production of displays and lighting systems.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds. For example, its high thermal stability allows it to maintain its structure and function at high temperatures .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) involves the reaction of iridium(III) chloride hydrate with 2,2,6,6-tetramethylheptane-3,5-dione and phenylisoquinoline in the presence of a base and a solvent.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2,2,6,6-tetramethylheptane-3,5-dione", "Phenylisoquinoline", "Base (e.g. potassium carbonate)", "Solvent (e.g. dimethylformamide)" ], "Reaction": [ "Dissolve iridium(III) chloride hydrate in the solvent", "Add 2,2,6,6-tetramethylheptane-3,5-dione and phenylisoquinoline to the solution", "Add the base to the solution and stir for several hours", "Filter the resulting mixture to remove any solids", "Concentrate the filtrate under reduced pressure", "Purify the resulting solid by recrystallization or column chromatography" ] } | |

CAS RN |

1202867-58-0 |

Molecular Formula |

C41H39IrN2O2 |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B1181242.png)

![3-{3-[(2-Methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B1181246.png)

![3-[3-(2-Methoxyanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181247.png)

![4-[3-(2-Methoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181248.png)

![3-[3-(4-Bromoanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181256.png)

![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)

![4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181261.png)

![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181262.png)